molecular formula C9H8N2O2 B1460401 3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1018295-73-2

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B1460401
CAS No.: 1018295-73-2
M. Wt: 176.17 g/mol
InChI Key: UESQBBQFFFSRIZ-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyridine scaffold with a methyl substituent at the 3-position and a carboxylic acid group at the 1-position. The compound’s synthesis typically involves cyclization of N-acetylated precursors derived from (2-pyridyl)methylamine, followed by oxidation or functionalization steps to introduce the carboxylic acid moiety .

Properties

IUPAC Name

3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESQBBQFFFSRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid (3-MI) is a compound that has garnered attention in biochemical and pharmaceutical research due to its unique structure and biological activities. It is primarily recognized for its potential mutagenic and carcinogenic properties, particularly in the context of food chemistry, where it is formed during the cooking of certain meats. This article delves into the biological activity of 3-MI, exploring its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

3-MI features a methyl group at the third position of the imidazo ring and a carboxylic acid functional group at the first position. This structural arrangement contributes to its chemical reactivity and biological properties. The compound's molecular formula is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of approximately 164.16 g/mol.

Property Value
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mutagenic and Carcinogenic Potential

Research indicates that 3-MI exhibits significant mutagenic properties, primarily through its interaction with DNA. This compound can form adducts with DNA, leading to mutations that may contribute to cancer development. Studies have shown that exposure to 3-MI can result in increased mutation rates in various biological systems, including bacterial and mammalian cell lines.

Antimicrobial Properties

Some derivatives of 3-MI have been investigated for their antimicrobial properties. For instance, studies suggest that modifications to the imidazo[1,5-a]pyridine structure can enhance its activity against specific bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives have shown promise in preliminary screenings against pathogens such as Mycobacterium tuberculosis (Mtb) .

Interaction with Biological Macromolecules

3-MI interacts with various enzymes and proteins within biological systems. It has been shown to affect cellular signaling pathways, gene expression, and metabolic processes. For example, it can modulate the activity of glutamine synthetase, an enzyme crucial for amino acid metabolism. Additionally, it influences gene expression related to the cell cycle and apoptosis, highlighting its potential role in cancer biology.

Case Study 1: Mutagenicity Assessment

In a study assessing the mutagenic potential of 3-MI using bacterial reverse mutation assays (Ames test), significant increases in mutation frequency were observed at concentrations as low as 10 µg/plate. This study underscores the compound's capacity to induce genetic alterations that could lead to carcinogenesis.

Case Study 2: Antimicrobial Activity

A series of synthesized derivatives of 3-MI were evaluated for their antimicrobial efficacy against Mtb. The most potent derivative exhibited an MIC value of 0.03 µM against Mtb H37Rv strain, demonstrating considerable promise as a lead compound for tuberculosis treatment .

The biological activity of 3-MI is largely attributed to its ability to bind with specific biomolecules:

  • Enzyme Inhibition : By interacting with active sites on enzymes like glutamine synthetase, 3-MI can inhibit their function, altering metabolic pathways.
  • DNA Interaction : The compound forms covalent bonds with DNA bases, leading to structural changes that result in mutations.
  • Gene Regulation : It modulates transcription factors that regulate genes involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,5-a]pyridine derivatives allows for extensive comparisons. Below is a detailed analysis of 3-methylimidazo[1,5-a]pyridine-1-carboxylic acid relative to its analogs, focusing on substituents, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications Synthesis Yield References
This compound -CH₃ at C3, -COOH at C1 C₉H₈N₂O₂ GSK-3β inhibition candidate ~60% (estimated)
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid -CF₃ at C3, -COOH at C1 C₉H₅F₃N₂O₂ Enhanced lipophilicity; agrochemical applications 80%
3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid -Br at C3, -COOH at C1 C₈H₅BrN₂O₂ Intermediate for cross-coupling reactions 61%
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate -Cl at C3, -COOEt at C1 C₁₀H₉ClN₂O₂ Prodrug form; improved bioavailability 95% (purity)
3-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid -CHF₂ at C3, -COOH at C1 C₉H₆F₂N₂O₂ Fluorinated analog for metabolic stability Discontinued
7-Bromo-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}imidazo[1,5-a]pyridine-1-carboxamide -Br at C7, carboxamide at C1 C₁₈H₂₃BrN₄O₂ GSK-3β inhibitor (IC₅₀ = 56 nM) 56%

Key Observations

Substituent Effects on Bioactivity

  • The 3-methyl derivative is a core scaffold for kinase inhibitors due to its balance of hydrophobicity and hydrogen-bonding capacity .
  • Halogenated analogs (e.g., 3-Bromo, 3-Chloro) are preferred intermediates for Suzuki-Miyaura cross-coupling, enabling diversification of the imidazo[1,5-a]pyridine core .
  • Trifluoromethyl and difluoromethyl derivatives exhibit increased metabolic stability and membrane permeability, critical for in vivo efficacy .

Synthetic Accessibility The methyl-substituted derivative is synthesized via N-acetylation and cyclization (using POCl₃ or p-TsOH), achieving moderate yields (~60%) . Carboxylic acid derivatives (e.g., 3-Bromo) are prepared by oxidation of carbaldehydes (e.g., AgNO₃/NaOH system) with yields up to 61% .

Applications in Drug Discovery

  • Carboxamide derivatives (e.g., compound 21 in ) demonstrate potent GSK-3β inhibition, highlighting the carboxylic acid group’s role as a versatile handle for derivatization .
  • Ethyl esters (e.g., Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate) serve as prodrugs, improving solubility for preclinical testing .

Contradictions and Limitations

  • Yield Variability : The synthesis of 3-(trifluoromethyl) derivatives achieves higher yields (80%) compared to brominated analogs (61%), likely due to the stability of trifluoromethyl intermediates .
  • Discontinued Products : 3-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is listed as discontinued, possibly due to synthetic challenges or toxicity concerns .

Preparation Methods

Cyclization via 2-(Aminomethyl)pyridine and Acyl Chlorides Followed by Haloform Cleavage

  • Method Description : A novel and efficient approach involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides to form 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones via trifluoroacetic anhydride treatment. These intermediates are then converted into imidazo[1,5-a]pyridine-1-carboxylic acids through a haloform cleavage reaction.
  • Reaction Conditions : The process is typically conducted under mild conditions with high preparative yields.
  • Yields and Efficiency : The yields reported are high, making this an attractive synthetic route.
  • Reference : This method was detailed by researchers in 2016, highlighting its efficiency and scalability.

Mg3N2-Assisted One-Pot Annulation from 2-Pyridyl Ketones and Methyl Glyoxylate

  • Method Description : Starting from 2-pyridyl phenyl ketones, a Mg3N2-assisted dehydrative annulation with methyl glyoxylate in an EtOH:water solvent system produces 1,3-disubstituted imidazo[1,5-a]pyridines, including 3-methyl derivatives.
  • Optimal Conditions : The best yields were obtained using equimolar amounts of substrates in EtOH:water (8:2) at moderate temperatures.
  • Yields : Yields ranged from 40% to 65% depending on solvent and temperature, with optimized conditions yielding up to 65% for the methyl derivative.
  • Scope : The method tolerates various substituents on the 2-pyridyl ketone, including sterically hindered groups, without significant loss of yield.
  • Reference : This methodology was reported in 2020 with detailed solvent and temperature optimization data.
Entry Solvent Time (h) Temp (°C) Yield (%)
1 MeOH 24 25 40
2 EtOH 24 25 48
3 MeOH 24 60 54
4 EtOH 24 75 63
5 EtOH 12 25 65

Copper/Iodine Cocatalyzed Decarboxylative Cyclization from Amino Acids

  • Method Description : Using α-amino acids and 2-benzoylpyridines, a copper/iodine cocatalyzed decarboxylative intramolecular cyclization affords 1,3-disubstituted imidazo[1,5-a]pyridines.
  • Relevance : Although this method primarily targets 1,3-disubstituted derivatives, it can be adapted for 3-methyl substituted compounds by selecting appropriate amino acid precursors.
  • Yields : The reaction proceeds in excellent yields.
  • Reference : Detailed in a 2016 study focusing on catalytic decarboxylative cyclization.

One-Pot Ugi-Azide Four-Component Reaction Followed by Cyclization

  • Method Description : A multicomponent reaction involving azido-Ugi 4CR generates intermediates that are cyclized via N-acylation to yield imidazo[1,5-a]pyridines with tetrazole substituents. This approach can be modified to incorporate methyl groups at the 3-position.
  • Yields : Good to excellent yields (60–90%) were reported for various analogues.
  • Reference : This innovative method was published in 2018, demonstrating the versatility of multicomponent reactions for functionalized imidazo[1,5-a]pyridines.

Comparative Data Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield Range (%) Notes Reference
1 2-(Aminomethyl)pyridine + Acyl Chlorides Trifluoroacetic anhydride, haloform cleavage High (not specified) Efficient, mild conditions, scalable
2 2-Pyridyl ketones + Methyl glyoxylate Mg3N2, EtOH:H2O (8:2), moderate temp (25–75 °C) 40–65 One-pot annulation, solvent and temp optimization
3 α-Amino acids + 2-benzoylpyridines Cu/I cocatalysis, decarboxylative cyclization Excellent Catalytic, adaptable for 3-methyl derivatives
4 Azido-Ugi 4CR components Ugi-azide reaction, N-acylation, cyclization (Ac2O, HCl) 60–90 Multicomponent, functional group diversity

Mechanistic Insights and Reaction Notes

  • The haloform cleavage in method 1 involves oxidative cleavage of trifluoromethyl ketones to carboxylic acids, a mild and selective transformation.
  • The Mg3N2-assisted annulation likely proceeds via imine formation followed by cyclization, with Mg3N2 acting as a base and dehydrating agent.
  • The copper/iodine cocatalysis facilitates radical decarboxylation and intramolecular cyclization, providing a green and catalytic approach.
  • The Ugi-azide multicomponent reaction allows rapid assembly of complex heterocycles, with subsequent cyclization providing structural diversity.

Q & A

Q. What are the key physicochemical properties of 3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid?

  • Methodological Answer : The compound has a molecular formula of C₈H₆N₂O₂ , molecular weight of 162.15 g/mol , and CAS number 138891-51-7 . Characterization typically involves:
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., methyl group at position 3 and carboxylic acid at position 1) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • Melting point analysis : Used to assess purity, though specific values are not widely reported for this compound.

Q. What are the common synthetic routes for this compound?

  • Methodological Answer : A one-pot, multicomponent approach is widely used. For example:
  • Reactants : 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid.

  • Conditions : Stirred in water with piperidine (0.3 mmol) at room temperature for 1–2 hours. Yields range from 65–85% after recrystallization in ethanol .

  • Mechanism : Knoevenagel condensation followed by cyclization and decarboxylation .

    Table 1 : Comparison of Synthetic Methods

    MethodReactantsYield (%)ConditionsReference
    One-pot multicomponent2-(1H-Benzo[d]imidazol-2-yl)acetonitrile, aryl aldehyde, Meldrum’s acid65–85H₂O, rt, piperidine
    Stepwise cyclizationEthyl 2-cyanoacetate, 1,2-phenylenediamine50–60Ethanol reflux

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Catalyst screening : Piperidine is standard, but alternatives like DBU or DABCO may enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) vs. green solvents (e.g., water). Water reduces environmental impact but may lower yields for hydrophobic substrates .
  • Temperature control : Microwave-assisted synthesis can reduce reaction time from hours to minutes while maintaining yields >70% .

Q. How to resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require:
  • Comparative assays : Standardized IC₅₀ measurements across cell lines (e.g., cancer vs. neuronal models) .

  • Structural analogs : Testing methyl or carboxylic acid substituent modifications to isolate pharmacophores .

  • Computational docking : Molecular dynamics simulations to predict binding affinities to targets like GABA receptors or kinases .

    Table 2 : Biological Activity Data from Literature

    Study FocusModel SystemKey FindingReference
    Neuroactivity screeningRat cortical neuronsWeak GABA-A receptor modulation
    Anticancer activityHeLa cellsModerate cytotoxicity (IC₅₀ = 45 µM)

Q. What analytical techniques are critical for characterizing degradation products under storage?

  • Methodological Answer :
  • HPLC-MS : To monitor hydrolytic degradation of the carboxylic acid group in aqueous buffers .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically occurs >200°C .
  • Light exposure studies : UV-Vis spectroscopy to detect photodegradation byproducts .

Methodological Recommendations

  • Synthesis : Prioritize one-pot methods for scalability and green chemistry compliance .
  • Bioactivity : Use orthogonal assays (e.g., enzymatic + cellular) to validate target engagement .
  • Data Reproducibility : Report NMR solvent, pH conditions, and biological model details to minimize variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
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3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid

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